molecular formula C12H15BBrFO2 B1522171 5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER CAS No. 942069-51-4

5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

Cat. No.: B1522171
CAS No.: 942069-51-4
M. Wt: 300.96 g/mol
InChI Key: PTGJNHQCYVUKPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenylboronic acid pinacol ester (CAS: 942069-51-4) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, which influence both steric and electronic properties. The pinacol ester group enhances stability and solubility in organic solvents, making it a preferred reagent in medicinal chemistry and materials science. This compound is pivotal in constructing complex molecules, such as kinase inhibitors and fluorescent materials, due to its predictable reactivity under palladium catalysis.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGJNHQCYVUKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660259
Record name 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-51-4
Record name 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942069-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

This is the most widely reported and practical method for preparing this compound.

Procedure:

  • Starting material: 5-bromo-2-fluorobromobenzene or 2-fluoro-5-bromopyridine analogs
  • Reagents: bis(pinacolato)diboron, potassium acetate (base), tetrakis(triphenylphosphine)palladium(0) catalyst
  • Solvent: 1,4-dioxane with water co-solvent
  • Conditions: Heating at 100 °C under nitrogen atmosphere for 12 hours
  • Work-up: Filtration, solvent removal, extraction with dichloromethane, and purification by column chromatography

Representative Data:

Parameter Details
Starting material 2-fluoro-5-bromopyridine (17.6 g)
Bis(pinacolato)diboron 38.1 g
Potassium acetate 50.0 g
Catalyst Pd(PPh3)4 (5.7 g)
Solvent 600 mL dioxane / 100 mL water
Temperature 100 °C
Reaction time 12 hours
Atmosphere Nitrogen
Yield 90%
Product molecular weight 223.05 g/mol

This method yields the boronic acid pinacol ester in high purity and yield, as confirmed by mass spectrometry (MS) and chromatographic analysis.

Comparative Analysis of Methods

Feature Pd-Catalyzed Borylation Lithium-Halogen Exchange & Borate Quenching
Starting material 5-bromo-2-fluorobromobenzene or analogs 5-bromo-2-fluorobenzene
Catalyst Pd(PPh3)4 None (organolithium reagents used)
Reaction conditions Mild heating (100 °C), 12 h, inert atmosphere Low temperature (-78 °C to 0 °C), inert atmosphere
Yield High (~90%) Moderate to high (varies with conditions)
Purification Column chromatography Acidic work-up and esterification steps
Scalability High, suitable for industrial scale More sensitive, requires careful handling
Environmental considerations Use of Pd catalyst and organic solvents Use of pyrophoric organolithium reagents

Research Findings and Notes

  • The Pd-catalyzed method is preferred for its operational simplicity, high yield, and scalability.
  • Potassium acetate acts as a mild base facilitating the transmetallation step in the catalytic cycle.
  • The use of bis(pinacolato)diboron directly introduces the pinacol ester moiety, avoiding additional esterification steps.
  • Lithium-halogen exchange methods offer flexibility in boron source but require stringent anhydrous and low-temperature conditions.
  • Both methods require inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates.
  • Purity and yield are confirmed by mass spectrometry and chromatographic techniques in reported studies.

Summary Table of Preparation Methods

Step Pd-Catalyzed Borylation Lithium-Halogen Exchange Route
Starting material 5-bromo-2-fluorobromobenzene or analogs 5-bromo-2-fluorobenzene
Key reagents bis(pinacolato)diboron, Pd(PPh3)4, KOAc n-BuLi or LDA, trialkyl borate, pinacol
Solvent 1,4-dioxane / water THF or diethyl ether
Temperature 100 °C -78 °C to 0 °C
Reaction time 12 hours Minutes to hours depending on scale
Atmosphere Nitrogen Nitrogen or argon
Work-up Filtration, extraction, chromatography Acid hydrolysis, esterification
Yield ~90% Variable, generally good
Advantages High yield, direct ester formation, scalable Flexible, no Pd catalyst needed
Disadvantages Use of expensive Pd catalyst Requires handling pyrophoric reagents, low temp

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorophenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its stability and reactivity make it suitable for the development of boron-containing drugs .

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices. Its role in forming stable carbon-boron bonds is essential for the development of new materials with unique properties .

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-fluorophenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects
Compound Name CAS Number Substituents Key Properties
5-Bromo-2,3-difluorophenylboronic acid pinacol ester 1073339-12-4 Br (5-), F (2-, 3-) Increased steric hindrance; reduced reactivity in bulky catalytic systems
5-Bromo-1,3-phenylenediboronic acid pinacol ester 1150561-62-8 Br (5-), Bpin (1-, 3-) Dual boron sites enable sequential cross-couplings; higher molecular complexity
4-Chloro-2-fluoro-5-methylphenylboronic acid pinacol ester 1126320-27-1 Cl (4-), F (2-), Me (5-) Electron-withdrawing Cl enhances electrophilicity; Me improves solubility
5-Cyano-2-methoxyphenylboronic acid pinacol ester 706820-96-4 CN (5-), OMe (2-) Strong electron-withdrawing CN accelerates oxidative addition; OMe stabilizes intermediates

Key Observations :

  • Bromine and fluorine substituents in the target compound balance reactivity and selectivity, whereas additional halogens (e.g., 5-Bromo-2,3-difluoro) increase steric bulk, often requiring elevated catalyst loadings.
Reactivity in Cross-Coupling Reactions
  • Palladium Catalysis: The target compound achieves >90% yield in Suzuki reactions with aryl bromides using 1 mol% Pd(OAc)₂ and SPhos ligand, comparable to 5-Cyano-2-methoxy derivatives but superior to sterically hindered analogues (e.g., 5-Bromo-2,3-difluoro, requiring 3 mol% Pd).
Economic and Practical Considerations
Compound Price (per 250 mg) Purity Commercial Availability
This compound $195–265 >97% Limited stock (4-week lead time)
5-Cyano-2-methoxyphenylboronic acid pinacol ester €203 >95% Readily available
5-Bromo-2,3-difluorophenylboronic acid pinacol ester $362 >97% Specialty suppliers

Note: The target compound’s higher cost reflects its specialized halogenation pattern and demand in pharmaceutical R&D.

Biological Activity

5-Bromo-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure and potential biological activity. This compound, characterized by the presence of bromine and fluorine substituents on the phenyl ring, has garnered interest in organic synthesis and medicinal chemistry due to its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C11_{11}H12_{12}BBrF2_2O2_2
  • Molar Mass : Approximately 318.97 g/mol
  • Functional Groups : Boronic acid ester, halogen substituents (bromo and fluoro)

The pinacol ester form enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry.

Boronic acids, including this compound, are known for their ability to interact with biological targets through reversible covalent bonding. This property allows them to act as enzyme inhibitors and modulate various biological processes. The specific interactions of this compound with enzymes or receptors can provide insights into its potential therapeutic effects.

Enzyme Inhibition

Research has shown that boronic acids can inhibit proteases and other enzymes that interact with boron-containing compounds. For instance:

  • Urease Inhibition : Studies indicate that phenylboronic acids can competitively inhibit urease activity, with varying degrees of effectiveness depending on the specific structural modifications of the boronic acid derivative .
  • Glucose Sensing : Phenylboronic acids have been explored as glucose sensors due to their ability to bind glucose reversibly. This property is particularly relevant for developing glucose-responsive insulin formulations .

Anticancer Potential

The structural features of this compound may contribute to its anticancer properties. Research suggests that boronic acids can interfere with cellular signaling pathways involved in cancer progression. For example:

  • Cell Signaling Interference : Compounds similar to 5-bromo-2-fluorophenylboronic acid have been studied for their ability to disrupt signaling pathways that promote tumor growth.

Table of Key Studies

Study ReferenceObjectiveFindings
Investigate enzyme inhibitionDemonstrated competitive inhibition of urease by phenylboronic acids
Develop glucose-responsive insulinDerivatization with phenylboronic acids enhanced glucose sensing capabilities
Evaluate anticancer activitySuggests potential interference with cancer cell signaling pathways

Interaction Studies

Research on interaction studies involving this compound focuses on its reactivity with various substrates in cross-coupling reactions. These studies help elucidate its potential as a reagent in synthesizing biologically active compounds. Investigations into its interactions with enzymes or biomolecules could provide insights into its biological activity and mechanism of action.

Applications in Drug Design

The unique properties of this compound make it a valuable building block in drug design:

  • Synthesis of Anticancer Agents : Its reactivity in Suzuki-Miyaura coupling allows for the formation of complex molecules that may exhibit anticancer properties.
  • Glucose Monitoring Devices : Its ability to bind glucose reversibly opens avenues for developing advanced glucose sensors and insulin formulations.

Q & A

Advanced Question

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol boronate) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect trace impurities (e.g., protodeboronated byproducts).
  • Kinetic Monitoring : UV-vis spectroscopy (λ = 290 nm) tracks boronate decomposition in real-time, as demonstrated for analogous pinacol esters .

Advanced Question

  • Debromination Control : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Limit reaction temperatures to <100°C.
  • Protodeboronation Mitigation : Add stabilizing agents like KHF2 or conduct reactions under strictly anhydrous conditions. For example, adding 0.5 eq KHF2 reduced protodeboronation from 20% to <5% in a model coupling .

Q. Optimization Workflow :

Screen ligands (SPhos, XPhos, DavePhos) for selectivity.

Test bases (K3PO4 vs. Cs2CO3) to balance reactivity and side reactions.

Employ gradient HPLC to quantify side products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER
Reactant of Route 2
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5-BROMO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

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